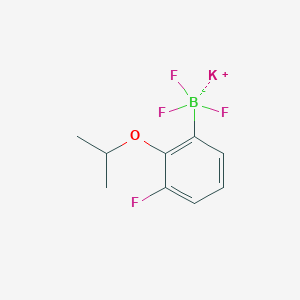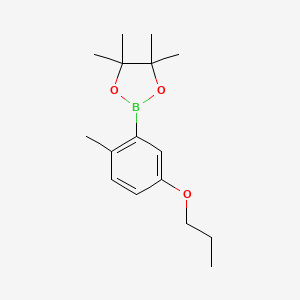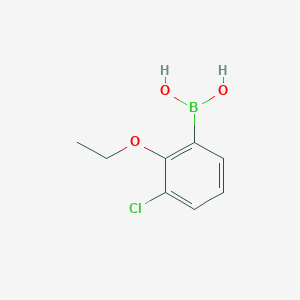
(4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling. This compound features a boronic acid functional group attached to a phenyl ring substituted with benzyloxy, bromo, and difluoro groups, making it a versatile reagent in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of aryl bromides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust palladium catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound. It undergoes cross-coupling with various aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced to form boranes.
Substitution Reactions: The bromo and difluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products:
Biaryl Compounds: Formed via Suzuki–Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Boranes: Formed via reduction of the boronic acid group.
科学研究应用
(4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Biology: It is used in the development of boron-containing drugs and probes for biological studies.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
作用机制
The primary mechanism by which (4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid exerts its effects is through its participation in the Suzuki–Miyaura coupling reaction. The process involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the aryl bromide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
相似化合物的比较
Phenylboronic Acid: Lacks the benzyloxy, bromo, and difluoro substituents, making it less versatile in certain reactions.
(4-Benzyloxy)phenylboronic Acid: Similar structure but lacks the bromo and difluoro substituents, affecting its reactivity.
(4-Bromo-2,3-difluorophenyl)boronic Acid: Lacks the benzyloxy group, which can influence its solubility and reactivity.
Uniqueness: (4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid is unique due to the combination of its substituents, which provide a balance of reactivity and stability. The presence of the benzyloxy group enhances its solubility, while the bromo and difluoro groups offer sites for further functionalization.
This compound’s versatility and unique properties make it a valuable reagent in various fields of scientific research and industrial applications.
属性
IUPAC Name |
(5-bromo-2,3-difluoro-4-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BBrF2O3/c15-10-6-9(14(18)19)11(16)12(17)13(10)20-7-8-4-2-1-3-5-8/h1-6,18-19H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMIVPPTKHAYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)OCC2=CC=CC=C2)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BBrF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














